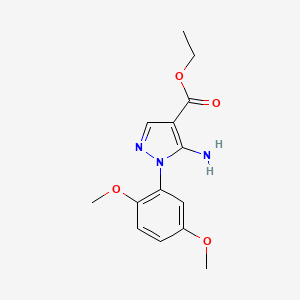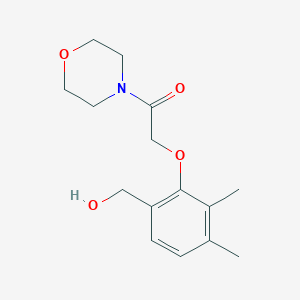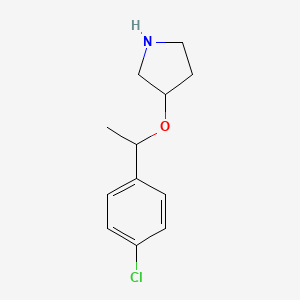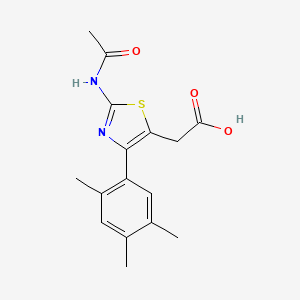
5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique est un composé organique qui présente un cycle pyrrole substitué par un groupe acide carboxylique et un groupe 3-fluoro-4-isopropoxyphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique implique généralement la réaction de l'acide 3-fluoro-4-isopropoxyphénylboronique avec un dérivé de pyrrole approprié dans des conditions de couplage croisé catalysé par le palladium. La réaction est effectuée en présence d'une base telle que le carbonate de sodium et d'un catalyseur au palladium comme le chlorure de bis-triphénylphosphine-palladium(II) dans un solvant tel que le 1,4-dioxane à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe acide carboxylique peut être oxydé pour former des dérivés correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres formes réduites.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sels de carboxylate, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-isopropoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-fluoro-4-isopropoxyphénylboronique
- (6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphényl)éthyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
- 1-(3,4-Difluorobenzyl)-6-[(3-fluoro-4-isopropoxyphényl)amino]-3-(2-hydroxyethyl)-1,3,5-triazine-2,4(1H,3H)-dione
Unicité
L'acide 5-(3-fluoro-4-isopropoxyphényl)-1H-pyrrole-2-carboxylique est unique en raison de son motif de substitution spécifique sur le cycle pyrrole et de la présence à la fois d'un atome de fluor et d'un groupe isopropoxy sur le cycle phényle. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
C14H14FNO3 |
|---|---|
Poids moléculaire |
263.26 g/mol |
Nom IUPAC |
5-(3-fluoro-4-propan-2-yloxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)19-13-6-3-9(7-10(13)15)11-4-5-12(16-11)14(17)18/h3-8,16H,1-2H3,(H,17,18) |
Clé InChI |
ZLQDCFSIZJPZGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

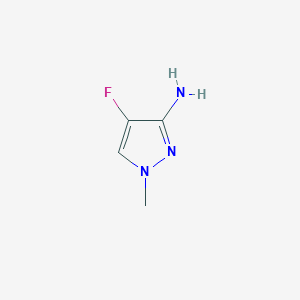
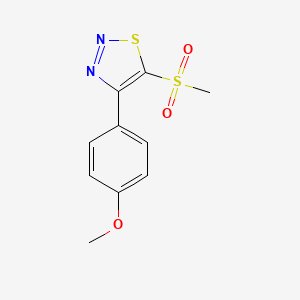
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)
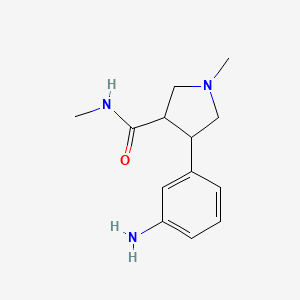
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


